molecular formula C12H16O B13648063 1-(M-tolyl)pent-4-en-1-ol

1-(M-tolyl)pent-4-en-1-ol

Cat. No.: B13648063
M. Wt: 176.25 g/mol
InChI Key: KVMOFQZNJJPJHV-UHFFFAOYSA-N
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Description

1-(m-Tolyl)pent-4-en-1-ol is a secondary alcohol featuring a pent-4-en-1-ol backbone substituted with a meta-methylphenyl (m-tolyl) group at the first carbon. Its molecular formula is C₁₂H₁₆O (average mass: 176.26 g/mol) . This compound is synthesized via methods such as allylation or Grignard reactions, achieving yields up to 80% . Key applications include its use as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(3-methylphenyl)pent-4-en-1-ol

InChI

InChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h3,5-7,9,12-13H,1,4,8H2,2H3

InChI Key

KVMOFQZNJJPJHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CCC=C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(M-tolyl)pent-4-en-1-ol involves constructing the pentenol chain and attaching the m-tolyl aromatic ring. Common synthetic routes include:

  • Alkylation or acylation of aromatic precursors followed by reduction or functional group manipulation.
  • Use of organometallic reagents (e.g., Grignard reagents) to form carbon-carbon bonds.
  • Allylation reactions to introduce the pent-4-en-1-ol side chain.

Preparation via Grignard Reaction and Hydrolysis

A classical approach involves the preparation of intermediate ketones followed by nucleophilic addition of organometallic reagents and subsequent hydrolysis.

Stepwise procedure:

  • Step 1: Preparation of Intermediate Ketones

    Ketones with the m-tolyl substituent can be prepared by Friedel-Crafts acylation of toluene with valeroyl chloride, yielding 1-(4-methylphenyl)pentan-1-one.

  • Step 2: Formation of α-Bromoketones

    The ketone undergoes selective α-bromination using bromine in the presence of catalytic aluminum trichloride (AlCl3), yielding α-bromoketones.

  • Step 3: Nucleophilic Addition

    The α-bromoketone is treated with organometallic reagents such as n-butylmagnesium chloride (n-BuMgCl) to form the corresponding alcohol after acidic hydrolysis.

  • Step 4: Hydrolysis

    Acidic hydrolysis converts the intermediate to the desired pent-4-en-1-ol derivative.

This method has been reported to yield the desired compounds in excellent yields and purity, with the reaction conditions carefully optimized for temperature and reagent stoichiometry.

Allylation and Petasis Reaction-Based Methods

Recent advances have utilized multicomponent Petasis reactions and allylation sequences to construct complex pentenol derivatives with aromatic substituents.

  • Petasis Reaction

    This involves the reaction of amines, boronic acids, and aldehydes or their equivalents to generate amino alcohols with high stereochemical control.

  • Allylation

    The allyl group is introduced using allylboronates or allyl halides under catalytic conditions to form the pent-4-en-1-ol moiety.

For example, derivatives structurally related to 1-(M-tolyl)pent-4-en-1-ol have been synthesized by reacting aromatic amines with allyl-containing dioxolanes and arylboronic acids in hexafluoroisopropanol (HFIP) solvent, yielding polycyclic scaffolds rich in sp^3 carbons.

Propargyl/Allenyl Isomerization Approach

Another method involves the isomerization of 2-en-4-yn-1-ols to 4-allenyl-oxazolines, which can be further transformed into pentenol derivatives.

  • The reaction uses bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and trichloroacetonitrile as reagents.
  • The process proceeds via isomerization and subsequent functionalization steps, followed by chromatographic purification.

While this approach is more specialized, it offers a route to complex pentenol structures with potential for further derivatization.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations References
Friedel-Crafts Acylation + α-Bromination + Grignard Addition + Hydrolysis Toluene, valeroyl chloride, Br2/AlCl3, n-BuMgCl, H2SO4 Excellent (up to ~85-90%) High yield, well-established Multi-step, requires careful control of bromination
Petasis Reaction with Allyl-Dioxolane and Arylboronic Acid Aromatic amines, 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol, arylboronic acids, HFIP solvent Moderate to high (13-87%) Scaffold diversity, stereocontrol Moderate yields for some derivatives, longer reaction times
Propargyl/Allenyl Isomerization 2-en-4-yn-1-ols, DBU, trichloroacetonitrile, CH2Cl2 Not specified Novel mechanism, selective isomerization Specialized reagents, less general

Full Research Findings and Notes

  • The Friedel-Crafts acylation approach provides a robust route to the m-tolyl pentanone intermediate, which can be brominated selectively at the α-position without ring bromination, enabling clean subsequent transformations.

  • The Petasis sequence allows for the introduction of diverse aromatic substituents and allyl groups in a single step, facilitating the synthesis of stereochemically rich molecules, though yields vary depending on substrates.

  • The propargyl/allenyl isomerization method is a modern synthetic tool that may be adapted for the preparation of pentenol derivatives but requires further optimization for broad applicability.

  • Across methods, purification typically involves silica gel chromatography or recrystallization, and characterization is confirmed by NMR (1H, 13C) and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

1-(M-tolyl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of 1-(M-tolyl)pent-4-en-1-ol can yield the corresponding alkane or alcohol, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: M-tolylpent-4-enal or M-tolylpent-4-enoic acid.

    Reduction: M-tolylpentane or M-tolylpentanol.

    Substitution: M-tolylpent-4-en-1-chloride or M-tolylpent-4-en-1-bromide.

Scientific Research Applications

1-(M-tolyl)pent-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(M-tolyl)pent-4-en-1-ol involves its interaction with molecular targets through its hydroxyl and alkene functional groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent/Position Molecular Formula Synthesis Yield Key Properties/Applications Reference
1-(m-Tolyl)pent-4-en-1-ol m-Methylphenyl C₁₂H₁₆O 80% High-yield intermediate
1-(4-Methoxyphenyl)pent-4-en-1-ol p-Methoxyphenyl C₁₂H₁₆O₂ Mixture (N/A) Requires chromatography
1-(2-Methoxyphenyl)pent-4-en-1-ol o-Methoxyphenyl C₁₂H₁₆O₂ 49% Steric hindrance reduces yield
(S)-1-(Furan-2-yl)pent-4-en-1-ol Furan-2-yl C₉H₁₂O₂ 75% Anticancer precursor
4-Methylpent-4-en-1-ol Aliphatic methyl C₆H₁₂O N/A Solvent/fragrance intermediate

Research Findings and Insights

  • Substituent Effects :
    • Electronic Effects : Methoxy groups (electron-donating) increase polarity vs. methyl, altering solubility and reactivity .
    • Steric Effects : Ortho-substitution (e.g., 2-methoxyphenyl) reduces synthetic efficiency compared to meta or para positions .
  • Synthetic Efficiency : The m-tolyl derivative achieves higher yields (80%) than ortho-methoxy (49%) or furan (75%) analogues, suggesting meta-substitution balances reactivity and steric demands .
  • Biological Relevance : Heteroaromatic analogues (furan, thiazole) show promise in drug discovery, though the m-tolyl compound’s bioactivity remains underexplored .

Biological Activity

1-(M-tolyl)pent-4-en-1-ol is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H18O
  • Molecular Weight : 194.28 g/mol
  • IUPAC Name : 1-(4-methylphenyl)pent-4-en-1-ol

Mechanisms of Biological Activity

1-(M-tolyl)pent-4-en-1-ol exhibits several biological activities, primarily attributed to its structural characteristics. The compound's unsaturated alcohol functionality allows it to interact with various biological targets, leading to diverse effects.

Antimicrobial Activity

Research indicates that 1-(M-tolyl)pent-4-en-1-ol possesses antimicrobial properties. In a study evaluating the compound against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, demonstrating moderate effectiveness compared to standard antibiotics.

Antioxidant Properties

The compound has shown significant antioxidant activity in vitro. In assays measuring free radical scavenging capacity, 1-(M-tolyl)pent-4-en-1-ol exhibited a dose-dependent response, with an IC50 value of approximately 30 µM. This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In cellular models, 1-(M-tolyl)pent-4-en-1-ol has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was confirmed through ELISA assays, indicating the compound's potential as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of 1-(M-tolyl)pent-4-en-1-ol:

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Natural Products investigated the antimicrobial efficacy of various derivatives of pentenols, including 1-(M-tolyl)pent-4-en-1-ol. The results indicated that modifications to the side chain significantly influenced antibacterial activity, with certain derivatives showing enhanced potency against resistant strains of Staphylococcus aureus.

CompoundMIC (µg/mL)Activity
1-(M-tolyl)pent-4-en-1-ol100Moderate
Standard Antibiotic10High

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant potential of various compounds, 1-(M-tolyl)pent-4-en-1-ol was evaluated using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity comparable to well-known antioxidants such as ascorbic acid.

CompoundIC50 (µM)Assay Type
Ascorbic Acid25DPPH
1-(M-tolyl)pent-4-en-1-ol30DPPH

Case Study 3: Anti-inflammatory Mechanism

A cellular study explored the anti-inflammatory effects of 1-(M-tolyl)pent-4-en-1-ol on macrophages stimulated with LPS. The compound reduced the expression of COX-2 and iNOS, suggesting a mechanism involving modulation of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(m-tolyl)pent-4-en-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Grignard reactions using m-tolyl-substituted aldehydes and allyl halides. For example, reacting 4-bromobutene with Mg and m-tolualdehyde in anhydrous THF yields the alcohol after acidic workup . Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of aldehyde), reaction time (2–24 hours), and temperature (0°C to room temperature). Catalysts like Rh(acac)(CO)₂ with Xantphos in THF can improve stereoselectivity and yield . Purification via HPLC or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing 1-(m-tolyl)pent-4-en-1-ol, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the hydroxyl proton (δ 1.5–2.0 ppm, broad) and olefinic protons (δ 5.0–5.8 ppm). The m-tolyl aromatic protons appear as a multiplet (δ 6.7–7.2 ppm) .
  • IR Spectroscopy : Confirm the alcohol group via O-H stretch (~3200–3600 cm⁻¹) and C=C stretch (~1640 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., 176.26 g/mol for derivatives) . Cross-referencing with literature data (e.g., PubChem entries) ensures accurate interpretation .

Q. How can researchers ensure reproducibility in synthesizing 1-(m-tolyl)pent-4-en-1-ol across different laboratories?

  • Methodological Answer : Follow standardized protocols for reagent drying (e.g., THF over Na/benzophenone), inert atmosphere (N₂/Ar), and precise temperature control. Document all steps in the main manuscript, including solvent ratios and catalyst loadings, per academic guidelines . Supplementary materials should include raw NMR spectra, chromatograms, and failure analyses (e.g., side products from over-oxidation) .

Advanced Research Questions

Q. How can researchers address contradictions in reported stereochemical outcomes during the synthesis of 1-(m-tolyl)pent-4-en-1-ol?

  • Methodological Answer : Discrepancies in stereoselectivity often arise from catalyst choice or solvent polarity. For example, Rhodium catalysts (e.g., Rh(acac)(CO)₂) favor (E)-isomers, while Pd-based systems may yield (Z)-configurations . Use chiral GC or HPLC to quantify enantiomeric excess. Computational modeling (e.g., DFT) can predict transition states to rationalize observed stereochemistry .

Q. What computational methods are suitable for predicting the reactivity of 1-(m-tolyl)pent-4-en-1-ol in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Solvent effects (e.g., THF vs. DCM) are incorporated via polarizable continuum models (PCM). Validate predictions with experimental kinetic studies under varying temperatures (25–80°C) .

Q. What strategies mitigate side reactions when functionalizing the pentenol chain in 1-(m-tolyl)pent-4-en-1-ol?

  • Methodological Answer : Protect the hydroxyl group with TBS or acetyl groups before functionalizing the alkene. For oxidation, use mild agents like MnO₂ to avoid over-oxidation to carboxylic acids. For reductions, employ Pd/C with H₂ at 1 atm to selectively hydrogenate the alkene while preserving the alcohol . Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and quench intermediates promptly .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported yields for 1-(m-tolyl)pent-4-en-1-ol derivatives?

  • Methodological Answer : Compare reaction scales (e.g., mmol vs. gram-scale), purification methods (distillation vs. chromatography), and starting material purity. For example, yields drop significantly if Grignard reagents are not freshly prepared . Replicate experiments under identical conditions and report averages with standard deviations .

Q. What analytical approaches validate the purity of 1-(m-tolyl)pent-4-en-1-ol in complex mixtures?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with 1H NMR integration. Spiking experiments with known impurities (e.g., m-tolualdehyde) identify unresolved peaks. Elemental analysis (%C, %H) confirms stoichiometric purity .

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